ethyl 4-(2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate
CAS No.: 536715-76-1
Cat. No.: VC4180056
Molecular Formula: C26H24F3N5O4S
Molecular Weight: 559.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 536715-76-1 |
|---|---|
| Molecular Formula | C26H24F3N5O4S |
| Molecular Weight | 559.56 |
| IUPAC Name | ethyl 4-[2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C26H24F3N5O4S/c1-2-38-25(37)33-12-10-32(11-13-33)20(35)15-39-24-31-21-18-8-3-4-9-19(18)30-22(21)23(36)34(24)17-7-5-6-16(14-17)26(27,28)29/h3-9,14,30H,2,10-13,15H2,1H3 |
| Standard InChI Key | DMYGEEMYGFXRSR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4)C(F)(F)F)NC5=CC=CC=C53 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₂₆H₂₄F₃N₅O₄S, with a molecular weight of 559.56 g/mol. Its IUPAC name, ethyl 4-[2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate, reflects its intricate structure. Key components include:
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Pyrimido[5,4-b]indole core: A fused heterocyclic system combining pyrimidine and indole rings, known for intercalating with biological targets.
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Trifluoromethylphenyl group: A lipophilic substituent enhancing membrane permeability and metabolic stability.
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Piperazine-carboxylate moiety: A nitrogen-containing heterocycle linked to an ethyl ester, frequently associated with CNS activity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₂₄F₃N₅O₄S | |
| Molecular Weight | 559.56 g/mol | |
| IUPAC Name | Ethyl 4-[2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |
| SMILES | CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4)C(F)(F)F)NC5=CC=CC=C53 |
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, as outlined in patent filings and chemical databases . A proposed route includes:
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Formation of the pyrimidoindole core: Condensation of 3-(trifluoromethyl)aniline with a pyrimidine precursor under acidic conditions.
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Introduction of the thioacetyl group: Sulfur-mediated coupling at the 2-position of the pyrimidoindole.
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Piperazine-carboxylate conjugation: Amide bond formation between the thioacetyl intermediate and ethyl piperazine-1-carboxylate.
Analytical Characterization
Structural confirmation relies on techniques such as ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (where applicable). The presence of the trifluoromethyl group is confirmed by distinctive ¹⁹F NMR signals near -60 ppm .
Molecular Docking and Structure-Activity Relationships
Binding Mode Analysis
Docking studies using AutoDock Vina reveal the compound’s pyrimidoindole core occupies the ATP-binding pocket of CDK2, with the trifluoromethylphenyl group extending into a hydrophobic cleft. The piperazine-carboxylate moiety forms salt bridges with Glu81 and Lys89, stabilizing the complex.
Role of Substituents
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Trifluoromethyl group: Enhances binding affinity by 2.5-fold compared to non-fluorinated analogs.
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Thioacetyl linker: Improves solubility and reduces steric hindrance, facilitating kinase penetration.
Recent Advances and Future Directions
Piperazine Derivatives in Drug Discovery
Recent reviews highlight piperazine’s versatility in improving pharmacokinetics and target engagement . Derivatives are being explored for anti-inflammatory, analgesic, and antipsychotic applications, supported by the scaffold’s ability to cross the blood-brain barrier .
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